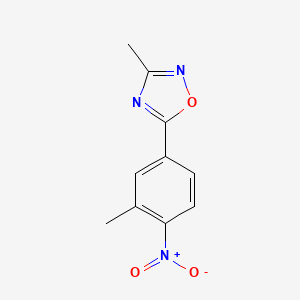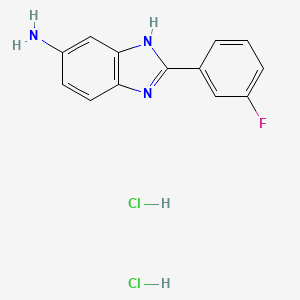
2-(Pyrrolidin-1-yl)pyridin-4-amine
概要
説明
“2-(Pyrrolidin-1-yl)pyridin-4-amine” is an organic compound that belongs to the class of phenol ethers . It consists of a pyrrolidinyl group attached via N to the 4-position of pyridine . This compound is of great interest due to its significant pharmacological activity .
Synthesis Analysis
The synthesis of “2-(Pyrrolidin-1-yl)pyridin-4-amine” involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The synthetic strategies used include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-1-yl)pyridin-4-amine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the obtained products was confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(Pyrrolidin-1-yl)pyridin-4-amine” include reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . The reaction conditions and the influence of steric factors on biological activity are also important aspects of the chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyrrolidin-1-yl)pyridin-4-amine” include its molecular formula, molecular weight, melting point, boiling point, and density . It is a white solid .科学的研究の応用
Antagonist of Vanilloid Receptor 1
Derivatives of 2-(Pyrrolidin-1-yl)pyridin-4-amine have been identified as antagonists of the vanilloid receptor 1 . This receptor is involved in the mediation of pain and heat sensation, and antagonists can be used to develop treatments for chronic pain and inflammation.
Modulators of Insulin-like Growth Factor 1 Receptor
These compounds also act as modulators of the insulin-like growth factor 1 (IGF-1) receptor . Modulation of this receptor is crucial for the development of therapies for growth disorders and certain types of cancer.
Enzyme Inhibition
A wide range of enzymes are inhibited by derivatives of 2-(Pyrrolidin-1-yl)pyridin-4-amine, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . Inhibitors of these enzymes have potential applications in treating various diseases such as erectile dysfunction, cancer, cardiovascular diseases, and inflammatory conditions.
Antioxidative Properties
The antioxidative properties of these compounds have been described, suggesting their use in preventing oxidative stress-related diseases . Antioxidants are important in combating cellular damage that can lead to chronic diseases like cancer and heart disease.
Antibacterial Activity
2-(Pyrrolidin-1-yl)pyridin-4-amine derivatives exhibit antibacterial activity, which is valuable in the development of new antibiotics to combat resistant bacterial strains .
Effects on Cell Cycle
The effects of these compounds on the cell cycle have been characterized, indicating potential applications in cancer therapy by controlling the proliferation of cancer cells .
Drug Discovery Scaffold
The pyrrolidine ring, a component of 2-(Pyrrolidin-1-yl)pyridin-4-amine, is a versatile scaffold for novel biologically active compounds. It allows efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, which is significant in drug design .
Structural Diversity in Drug Candidates
Due to the non-planarity of the pyrrolidine ring, it increases three-dimensional coverage, enhancing the potential for structural diversity in drug candidates. This diversity is crucial for the development of drugs with specific biological profiles .
作用機序
Target of Action
The compound 2-(Pyrrolidin-1-yl)pyridin-4-amine has been found to interact with a variety of targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The interaction of 2-(Pyrrolidin-1-yl)pyridin-4-amine with its targets leads to a variety of changes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . Its modulation of the insulin-like growth factor 1 receptor can influence cell growth and development . By inhibiting various enzymes, it can affect multiple biochemical processes, including the breakdown of cyclic guanosine monophosphate (cGMP) by phosphodiesterase type 5 .
Biochemical Pathways
The action of 2-(Pyrrolidin-1-yl)pyridin-4-amine affects several biochemical pathways. Its antagonism of the vanilloid receptor 1 can influence the pain signaling pathway . Its modulation of the insulin-like growth factor 1 receptor can affect the insulin signaling pathway, which plays a crucial role in regulating glucose metabolism . Its inhibition of various enzymes can disrupt their respective pathways, such as the cGMP pathway in the case of phosphodiesterase type 5 .
Pharmacokinetics
Compounds with a pyrrolidine ring, like 2-(pyrrolidin-1-yl)pyridin-4-amine, are generally well-absorbed and have good bioavailability
Result of Action
The molecular and cellular effects of 2-(Pyrrolidin-1-yl)pyridin-4-amine’s action depend on its targets and the pathways it affects. For example, its antagonism of the vanilloid receptor 1 can reduce pain perception . Its modulation of the insulin-like growth factor 1 receptor can influence cell growth and development . Its inhibition of various enzymes can lead to changes in the levels of their substrates and products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Pyrrolidin-1-yl)pyridin-4-amine. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. For example, the pH can influence the ionization state of the compound, potentially affecting its absorption and distribution . The temperature can affect the compound’s stability and the rate of its metabolic reactions . Other substances, such as other drugs or food components, can interact with 2-(Pyrrolidin-1-yl)pyridin-4-amine, potentially affecting its pharmacokinetics and pharmacodynamics .
Safety and Hazards
“2-(Pyrrolidin-1-yl)pyridin-4-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection and avoiding breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
特性
IUPAC Name |
2-pyrrolidin-1-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSQRSAMKYIVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)pyridin-4-amine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)

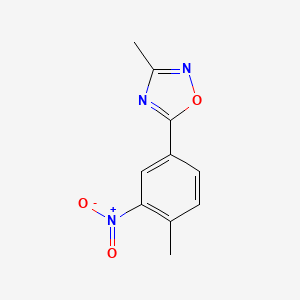

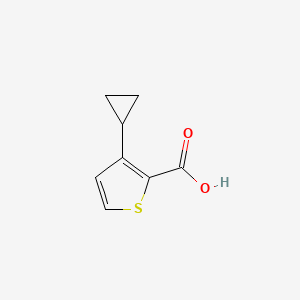
![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate](/img/structure/B1521200.png)
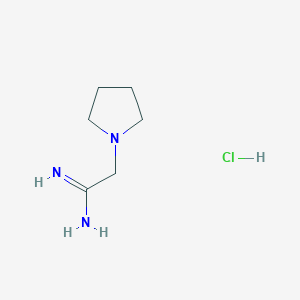

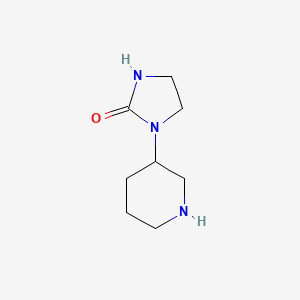
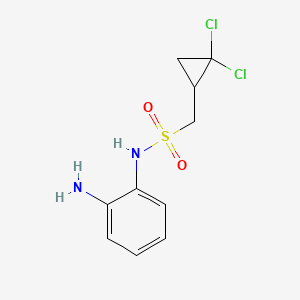
![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)
